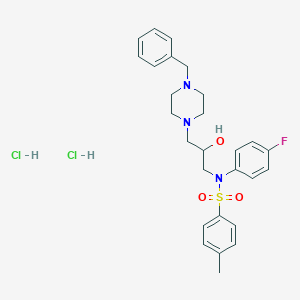
N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide dihydrochloride is a useful research compound. Its molecular formula is C27H34Cl2FN3O3S and its molecular weight is 570.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide dihydrochloride, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H24Cl2F N3O2S
- Molecular Weight : 426.39 g/mol
The structure includes a sulfonamide group, a piperazine ring, and a fluorophenyl moiety, which are pivotal for its biological interactions.
Research indicates that this compound functions primarily as an inhibitor of specific signaling pathways. Notably, it has been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in various cancers. The inhibition of STAT3 can lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a candidate for anticancer therapy .
Anticancer Properties
- Cell Proliferation : In vitro studies have demonstrated that the compound significantly reduces the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) by inducing cell cycle arrest at the G1 phase.
- Apoptosis Induction : Flow cytometry assays revealed that treatment with this compound leads to increased annexin V staining, indicating enhanced apoptosis in treated cells compared to controls .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine production. It has been shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Study on Lung Cancer : A preclinical study evaluated the effects of the compound on A549 cells. Results indicated a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the inhibition of the STAT3 pathway, leading to decreased expression of cyclin D1 and increased expression of p21 .
- Study on Inflammatory Response : In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in serum levels of inflammatory markers. Histological analysis showed decreased infiltration of neutrophils in treated animals compared to controls, supporting its anti-inflammatory potential .
Data Tables
| Biological Activity | Effect | Concentration | Cell Line/Model |
|---|---|---|---|
| Cell Proliferation | 70% reduction in viability | 10 µM | A549 (Lung Cancer) |
| Apoptosis Induction | Increased annexin V staining | 10 µM | MDA-MB-231 (Breast Cancer) |
| Cytokine Production | Decreased TNF-alpha and IL-6 levels | 5 µM | Macrophage model |
Propriétés
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O3S.2ClH/c1-22-7-13-27(14-8-22)35(33,34)31(25-11-9-24(28)10-12-25)21-26(32)20-30-17-15-29(16-18-30)19-23-5-3-2-4-6-23;;/h2-14,26,32H,15-21H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCWQRBSQZENGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCN(CC2)CC3=CC=CC=C3)O)C4=CC=C(C=C4)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34Cl2FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














